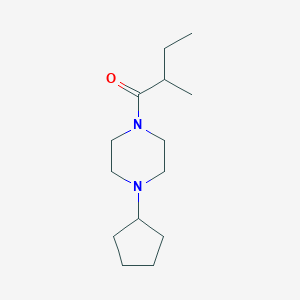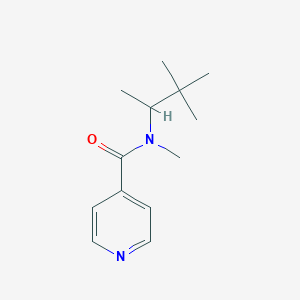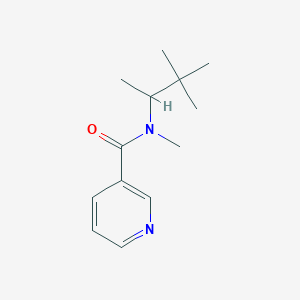![molecular formula C12H15ClN2O B7494713 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide, also known as CPCA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in the field of neuroscience. CPCA is a potent and selective inhibitor of dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.
Mecanismo De Acción
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide increases the concentration of dopamine in the synaptic cleft, which leads to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperactivity, and enhance the rewarding effects of drugs of abuse. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in the brain. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide. One area of interest is the development of new derivatives of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide with improved pharmacological properties. Another area of interest is the use of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide on the brain and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with acetic anhydride to obtain 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been found to be effective in reducing dopamine uptake and increasing dopamine release, which makes it a potential therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)11-2-1-7-15(11)8-12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOUZIIPFHLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)


![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)